7‑OH vs. 7‑OCH₃ Substituent: Hydrogen-Bond Donor Count and CNS Drug-Likeness Implications
The target compound possesses two hydrogen-bond donors (phenolic –OH plus secondary amine –NH–), whereas 7-methoxy-2,3,4,5-tetrahydro-1,4-benzoxazepine (CAS 215453-97-7) has only one HBD (amine only). This difference alters predicted blood-brain barrier permeability and target engagement in CNS programs . The free phenol also enables late-stage O‑alkylation or O‑acylation for SAR exploration, a derivatization pathway unavailable to 7‑Cl or 7‑F analogues [1].
| Evidence Dimension | Hydrogen-bond donor count (HBD) per Lipinski Rule of Five |
|---|---|
| Target Compound Data | HBD = 2 (phenolic –OH + –NH–) |
| Comparator Or Baseline | 7-Methoxy analogue (CAS 215453-97-7): HBD = 1 (–NH– only); 7-Chloro (CAS 1181458-57-0): HBD = 1; 7-Fluoro (CAS 1281728-08-2): HBD = 1 |
| Quantified Difference | Target has one additional HBD versus 7‑OCH₃, 7‑Cl, and 7‑F comparators |
| Conditions | Physicochemical property calculation based on molecular formula and substructure analysis; no experimental CNS penetration data available for the target compound |
Why This Matters
HBD count is a key parameter governing passive CNS penetration; procurement of the 7‑OH variant rather than 7‑OCH₃ or 7‑halogen analogues may be essential for CNS-targeted campaigns where a phenolic HBD is desired for target engagement.
- [1] PubChem. Compound Summary for CID 122164454: 2,3,4,5-Tetrahydro-1,4-benzoxazepin-7-ol hydrochloride. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/122164454 View Source
